molecular formula C10H6BrF2NO2 B1416382 3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid CAS No. 1805019-23-1

3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid

Cat. No.: B1416382
CAS No.: 1805019-23-1
M. Wt: 290.06 g/mol
InChI Key: AKFLPKJKECPUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid is a multifaceted organic compound characterized by its bromine, cyano, and difluoromethyl functional groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid typically involves multiple steps, starting with the bromination of a suitable precursor. One common approach is the bromination of 2-cyano-6-(difluoromethyl)benzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can reduce the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles such as hydroxide or cyanide ions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Amines

  • Substitution Products: Substituted phenylacetic acids

Scientific Research Applications

3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid has found applications in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer and inflammation.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid is unique due to its combination of functional groups. Similar compounds include:

  • 3-Bromo-2-cyano-6-(difluoromethyl)benzoic acid: Similar structure but lacks the phenylacetic acid moiety.

  • 2-Bromo-6-(difluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl ring.

  • 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid: Similar to the target compound but with a different arrangement of functional groups.

Properties

IUPAC Name

2-[3-bromo-2-cyano-6-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-2-1-5(10(12)13)6(3-9(15)16)7(8)4-14/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFLPKJKECPUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)CC(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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